molecular formula C21H23N5O2 B12172518 3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide

3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide

Cat. No.: B12172518
M. Wt: 377.4 g/mol
InChI Key: LUCLJOVEIMWIOV-UHFFFAOYSA-N
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Description

3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide is a complex organic compound with a unique structure that combines a pyrazolopyrimidine core with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolopyrimidine core through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
  • N-(2-(1H-indol-1-yl)ethyl)propanamide

Uniqueness

Compared to similar compounds, 3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide is unique due to its combined structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

3-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-(2-indol-1-ylethyl)propanamide

InChI

InChI=1S/C21H23N5O2/c1-14-17(15(2)26-19(23-14)13-21(28)24-26)7-8-20(27)22-10-12-25-11-9-16-5-3-4-6-18(16)25/h3-6,9,11,13H,7-8,10,12H2,1-2H3,(H,22,27)(H,24,28)

InChI Key

LUCLJOVEIMWIOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC(=O)NN12)C)CCC(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

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